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DL-LYSINE:2HCL (1-13C)

Cat. No.: B1580006
M. Wt: 220.1
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Description

Significance of Stable Isotope Tracers in Contemporary Biological Investigations

The use of stable isotope tracers provides a dynamic view of metabolic processes, offering insights that cannot be obtained from static measurements of metabolite concentrations. physoc.org These tracers are chemically and functionally almost identical to their naturally occurring counterparts but possess a different mass due to an increased number of neutrons. physoc.org This mass difference allows them to be distinguished and tracked by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. physoc.orgsilantes.com

Key advantages of using stable isotopes in biological research include:

Safety: As they are non-radioactive, stable isotopes are safe for use in human studies, a significant advantage over their radioisotope counterparts. chempep.com

Dynamic Measurement: They enable the measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway, providing a more accurate picture of cellular activity. physoc.orgmdpi.com

High Sensitivity and Accuracy: Modern analytical techniques can detect and quantify stable isotope-labeled molecules with high precision, even at low concentrations. silantes.com

Versatility: Stable isotope tracers can be used to study a wide array of biological processes, from the metabolism of small molecules like glucose and amino acids to the turnover of large biomolecules like proteins and nucleic acids. physoc.orgnih.gov

Foundational Principles of Carbon-13 Labeling in Metabolic and Proteomic Studies

Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone of metabolic and proteomic research. creative-proteomics.com The natural abundance of ¹³C is approximately 1.1%, with the lighter isotope, ¹²C, making up the vast majority. chempep.com By introducing molecules enriched with ¹³C into a biological system, researchers can follow the journey of these carbon atoms as they are incorporated into various metabolites and proteins. creative-proteomics.com

In metabolic studies , ¹³C-labeled substrates, such as glucose or amino acids, are supplied to cells or organisms. creative-proteomics.com As these substrates are metabolized, the ¹³C label is distributed among various downstream products. By analyzing the pattern and extent of ¹³C incorporation into different metabolites, scientists can elucidate metabolic pathways and quantify the relative activity of different routes. nih.gov This approach, known as metabolic flux analysis, is crucial for understanding how cells reprogram their metabolism in different physiological and pathological states, such as cancer. mdpi.com

In proteomics , stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique for quantitative analysis of protein expression. liverpool.ac.uk In this method, one population of cells is grown in a medium containing a "light" (unlabeled) essential amino acid, while another population is grown in a medium containing a "heavy" (¹³C-labeled) version of the same amino acid. liverpool.ac.uk When the protein samples from the two populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the light and heavy peptide pairs. liverpool.ac.uk

Role of DL-LYSINE:2HCL (1-¹³C) as a Precision Isotopic Tracer in Scientific Inquiry

DL-LYSINE:2HCL (1-¹³C) is a specific type of isotopically labeled lysine (B10760008) where the carbon atom at the first position (the carboxyl carbon) is replaced with a ¹³C atom. evitachem.comotsuka.co.jp Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet, making it a critical component in many biological processes, particularly protein synthesis. pnas.org

The specific labeling at the 1-carbon position makes DL-LYSINE:2HCL (1-¹³C) a valuable tool for several research applications:

Tracing Lysine Metabolism: By tracking the ¹³C label, researchers can investigate the various metabolic pathways that lysine enters after being absorbed by the body. nih.gov For example, studies have used labeled lysine to investigate its oxidation and catabolism in different tissues. pnas.org

Protein Synthesis and Turnover: When DL-LYSINE:2HCL (1-¹³C) is incorporated into newly synthesized proteins, the ¹³C label can be detected in peptides during mass spectrometry analysis. This allows for the quantification of protein synthesis rates and the study of protein dynamics in response to various stimuli.

Investigating Protein-Protein Interactions: Isotope labeling of lysine residues, followed by NMR spectroscopy, can be used to monitor changes in the chemical environment of lysine side chains upon binding to other proteins. naist.jpnih.gov This provides insights into the specific sites of protein-protein interactions. naist.jpnih.gov

Research Findings Using Labeled Lysine:

Research AreaKey FindingOrganism/SystemLabeled Lysine UsedReference
Metabolic Pathways Lysine is degraded via at least two parallel pathways in Phaeobacter inhibens.Phaeobacter inhibensUniformly ¹³C labeled L-lysine nih.gov
Metabolic Flux In Corynebacterium glutamicum, the two monomers of sucrose (B13894) do not contribute equally to lysine formation.Corynebacterium glutamicum[1-¹³C]sucrose asm.org
Intestinal Metabolism Intestinal oxidation of dietary lysine accounts for a significant portion of total-body lysine oxidation in piglets on a high-protein diet.Piglets[U-¹³C]lysine pnas.org
Quantitative Proteomics The use of ¹³C₆-lysine in SILAC mice allows for accurate comparison of protein expression directly in tissues.Mouse¹³C₆-lysine nih.gov
NMR Studies The pK values of lysine residues, critical for enzyme active site chemistry, can be determined using [5-¹³C]lysine.DNA Polβ lyase domainL-[5-¹³C]-lysine nih.gov

Properties

Molecular Weight

220.1

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Characterization of Dl Lysine:2hcl 1 ¹³c

Strategies for Regiospecific Carbon-13 Labeling of Lysine (B10760008)

The synthesis of DL-lysine with a ¹³C label specifically at the C-1 position can be achieved through various synthetic routes. A prominent and versatile method is the Strecker amino acid synthesis . masterorganicchemistry.com This classical approach involves the reaction of an aldehyde with ammonia (B1221849) and a cyanide source. masterorganicchemistry.com To introduce the ¹³C label at the C-1 position of lysine, a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), is utilized. The synthesis commences with a suitable precursor aldehyde which, upon reaction with ammonia and K¹³CN, forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid with the ¹³C label incorporated at the carboxylic acid carbon. masterorganicchemistry.com This method typically produces a racemic mixture (DL-lysine), which is suitable for many applications.

Another powerful strategy involves chemo-enzymatic synthesis . d-nb.info This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. For instance, a precursor molecule can be chemically synthesized to contain the ¹³C label in the desired position, and then an enzyme is used to catalyze the final steps of the synthesis, often with high stereoselectivity. d-nb.info While many enzymatic methods aim for the production of the L-enantiomer, they can be adapted or utilized in a way that results in the DL-mixture or provides a route to the labeled precursor.

Biosynthetic pathways in microorganisms can also be harnessed for isotopic labeling. researchgate.net By providing a ¹³C-labeled precursor in the growth medium, microorganisms can incorporate the isotope into the amino acids they produce. nih.gov While this method can be highly efficient for producing uniformly labeled amino acids, achieving regiospecific labeling at a single position like C-1 requires careful selection of the labeled precursor and the microbial strain to control the metabolic pathways involved. nih.govcopernicus.org

¹³C Enrichment and Positional Verification in DL-LYSINE:2HCL (1-¹³C) Synthesis

Following the synthesis, it is crucial to verify both the enrichment of ¹³C and its precise location within the lysine molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose. researchgate.net Specifically, ¹³C NMR spectroscopy provides direct evidence of the labeled carbon. The chemical shift of the ¹³C-1 carboxyl carbon in lysine will be distinct, and the integration of this signal relative to the natural abundance ¹³C signals of the other carbons in the molecule allows for the calculation of isotopic enrichment. researchgate.net Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to confirm the connectivity between the ¹³C-1 and adjacent protons, thus unequivocally verifying the label's position.

Mass Spectrometry (MS) is another indispensable tool for confirming isotopic enrichment. nih.gov High-resolution mass spectrometry can distinguish between the unlabeled lysine and the ¹³C-labeled lysine based on their mass-to-charge ratio (m/z). The mass of DL-LYSINE:2HCL (1-¹³C) will be one mass unit higher than its unlabeled counterpart. sigmaaldrich.com By analyzing the isotopic distribution pattern in the mass spectrum, the percentage of ¹³C enrichment can be accurately determined. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the position of the label by fragmenting the molecule and analyzing the masses of the resulting fragments. nih.gov

Chromatographic and Spectroscopic Methods for Assessing Isotopic Purity of DL-LYSINE:2HCL (1-¹³C)

For the assessment of isotopic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and commonly employed technique. nih.gov This method couples the separation capabilities of HPLC with the sensitive detection and mass determination of MS. The sample is first separated by the HPLC column, and the eluent is then introduced into the mass spectrometer. This allows for the simultaneous determination of the chemical purity (from the chromatogram) and the isotopic enrichment (from the mass spectrum) of the lysine peak. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the amino acid to make it more volatile. Similar to LC-MS, GC-MS provides information on both chemical and isotopic purity.

Methodological Frameworks for Dl Lysine:2hcl 1 ¹³c Application in Biological Systems

Implementation of DL-LYSINE:2HCL (1-¹³C) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics. nih.govnih.gov The core principle of SILAC involves replacing a standard, "light" essential amino acid in cell culture medium with its "heavy" stable isotope-labeled counterpart. pnas.org While the prompt-specified compound is the racemic DL-Lysine, it is the L-enantiomer, L-Lysine, that is the biologically active form incorporated into proteins.

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, commonly lysine (B10760008) and arginine. nih.gov One population is grown in medium containing "light" (e.g., ¹²C) lysine, while the other is grown in medium with "heavy" (e.g., ¹³C-labeled) lysine. Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. pnas.org Following this labeling phase, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The populations are then combined, and the proteins are extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by MS. nih.gov

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable in the mass spectrometer by a specific mass shift corresponding to the number of incorporated heavy isotopes. mdpi.com For instance, a peptide containing a single L-Lysine (¹³C₆) would show a mass shift of 6 Daltons (Da) compared to its light counterpart. mdpi.com The relative abundance of the two protein populations is determined by comparing the signal intensities of the light and heavy peptide pairs. researchgate.net This method offers high accuracy because the samples are combined at the earliest possible stage, minimizing downstream sample preparation variability. nih.gov

While L-Lysine labeled with six ¹³C atoms (¹³C₆) is most common for ensuring a significant mass shift for all tryptic peptides, a compound like L-Lysine (1-¹³C) can also be used. researchgate.net It would introduce a 1 Da mass shift for each lysine residue in a peptide, which is readily detectable by modern high-resolution mass spectrometers. The use of DL-Lysine as the source would rely on the cellular machinery to selectively utilize the L-Lysine enantiomer for protein synthesis.

Table 1: Common Isotopic Labels for Lysine in SILAC Experiments This interactive table summarizes various stable isotope-labeled forms of lysine used in SILAC protocols.

Isotope Label Mass Shift (Da) per Lysine Common Application
L-Lysine (1-¹³C) 1 Tracer studies, specialized proteomics
L-Lysine (¹³C₆) 6 Standard 2-plex SILAC
L-Lysine (¹⁵N₂) 2 Multiplexed SILAC
L-Lysine (D₄) 4 Multiplexed SILAC
L-Lysine (¹³C₆, ¹⁵N₂) 8 Standard 2-plex or 3-plex SILAC

Integration of DL-LYSINE:2HCL (1-¹³C) in Stable Isotope Labeling in Mammals (SILAM) for In Vivo Proteomic Analysis

The principles of SILAC have been successfully extended from cell culture to whole organisms, a technique known as Stable Isotope Labeling in Mammals (SILAM). nih.govnih.gov This powerful in vivo strategy allows for quantitative proteomic analysis across different tissues, disease states, and developmental stages within a living animal model, such as a mouse or rat. nih.govnih.gov

In a typical SILAM experiment, an animal is fed a specially formulated diet in which a standard essential amino acid is completely replaced by its heavy isotope-labeled version. nih.gov For lysine, this involves providing a feed that contains a ¹³C-labeled L-Lysine as the sole source of this essential amino acid. uni-muenchen.ded-nb.info Over time, and often across generations to ensure complete labeling, the animal's entire proteome incorporates the heavy lysine. d-nb.info This "SILAC mouse" or "SILAM rat" then serves as an ideal internal standard for quantitative proteomics. pnas.orgnih.gov

The experimental workflow involves taking a tissue sample from the fully labeled animal and spiking it into an equal amount of tissue from an unlabeled ("light") experimental animal (e.g., a disease model). uni-muenchen.de The combined tissue samples are then processed and analyzed by MS, similar to the SILAC workflow. Every peptide from the unlabeled animal can be quantified against its corresponding heavy peptide from the labeled standard animal. nih.gov This approach provides highly accurate quantification by controlling for variability introduced during sample preparation, which is particularly beneficial when extensive tissue processing or organelle isolation is required. nih.gov

While the literature predominantly describes the use of L-Lysine (¹³C₆) for SILAM to achieve a clear mass shift, the use of DL-LYSINE:2HCL (1-¹³C) is conceptually applicable. uni-muenchen.ded-nb.info The animal's metabolism would selectively use the L-enantiomer for protein synthesis, resulting in proteome-wide labeling with L-Lysine (1-¹³C). This labeled organism could then be used as a standard to study lysine metabolism and protein turnover in vivo.

Table 2: Key Research Findings from SILAM Studies Using Labeled Lysine This interactive table highlights significant applications and findings from in vivo proteomic studies utilizing lysine-based SILAM.

Study Focus Animal Model Key Finding Reference(s)
Dystrophin Deficiency mdx Mouse Identified early pathological changes in integrin-linked kinase pathway, actin cytoskeleton, and mitochondrial metabolism. d-nb.info
General Proteome Labeling Mouse Demonstrated that feeding a ¹³C₆-Lysine diet for one generation effectively labels the mouse proteome for use as a quantitative standard. uni-muenchen.de
Tissue-Specific Proteomics Rat Quantified differences in protein and phosphoprotein expression between brain and liver tissues, revealing tissue-specific kinase motifs. nih.gov
Protein Turnover Dynamics Mouse Used pulsed SILAM (pSILAM) with a ¹³C₆-L-lysine diet to measure the synthesis rates of thousands of brain proteins in vivo. acs.org

Experimental Design Paradigms for DL-LYSINE:2HCL (1-¹³C) Tracer Studies in Complex Biological Models

Beyond quantifying relative protein levels, stable isotope tracers like DL-LYSINE:2HCL (1-¹³C) are instrumental in metabolic flux analysis (MFA). nih.gov MFA is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The specific labeling on the first carbon of the lysine molecule makes it an excellent tool for this purpose, as it allows researchers to trace the path of this carbon atom through various catabolic and anabolic pathways. nih.govresearchgate.net

Experimental designs for tracer studies involve introducing the ¹³C-labeled substrate into a biological system (e.g., cell culture, perfused organ, or whole organism) and monitoring the incorporation of the ¹³C label into downstream metabolites over time. nih.gov For instance, when L-Lysine (1-¹³C) is metabolized, the ¹³C label can be tracked as it appears in intermediates of the tricarboxylic acid (TCA) cycle or is released as ¹³CO₂ during oxidation. nih.gov

The key steps in a tracer study paradigm are:

Tracer Selection: The choice of tracer depends on the pathway of interest. For studying lysine oxidation and its contribution to the TCA cycle, L-[1-¹³C]lysine is ideal. nih.gov

Labeling Experiment: The biological model is exposed to the ¹³C-labeled tracer under steady-state conditions. This can be done via a continuous infusion or by providing a diet containing the tracer. researchgate.netnih.gov

Sample Collection and Analysis: Samples (e.g., plasma, tissue extracts, expired air) are collected at various time points. The isotopic enrichment (the fraction of molecules that are labeled) in key metabolites and protein-bound amino acids is measured using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

Computational Modeling: The measured labeling patterns are fed into a computational model of the metabolic network. By fitting the model to the experimental data, the in vivo fluxes through the various metabolic reactions can be calculated. nih.gov

Such studies have been critical in determining nutritional requirements, revealing that a lysine intake of 12 mg·kg⁻¹·d⁻¹ was insufficient to maintain lysine homeostasis, leading to the establishment of a mean requirement of 30 mg·kg⁻¹·d⁻¹. nih.gov These paradigms allow for a dynamic and quantitative understanding of metabolism in complex systems, far beyond the static snapshots provided by traditional biochemical assays. d-nb.info

Development of Cell-Specific Labeling Strategies Utilizing Lysine Metabolizing Enzymes

A significant challenge in studying complex biological systems, such as co-cultures of different cell types or tissues, is distinguishing the proteins originating from each cell population. nih.gov Standard SILAC and SILAM label all cells or the entire organism indiscriminately. To overcome this, innovative cell-specific labeling strategies have been developed that leverage lysine-metabolizing enzymes.

One such advanced method is Cell Type-specific labeling with Amino acid Precursors (CTAP) . nih.govnih.govmdpi.com This technique enables the proteome of one cell type to be selectively labeled while it is in direct contact with other cell types. The strategy relies on genetically modifying a target cell population to express a non-mammalian enzyme that can synthesize L-lysine from a precursor molecule that mammalian cells cannot otherwise use. nih.govnih.gov

Two key enzyme systems are used in CTAP:

Lysine Racemase (Lyr): This enzyme converts D-lysine into the biologically usable L-lysine. nih.gov

Diaminopimelate Decarboxylase (DDC): This enzyme converts meso-2,6-diaminopimelate (DAP) into L-lysine. nih.gov

In a CTAP experiment, one cell type in a co-culture is engineered to express, for example, lysine racemase. The co-culture is then grown in a medium that lacks L-lysine but is supplemented with a heavy isotope-labeled version of D-lysine. Only the engineered cells can convert the labeled D-lysine into heavy L-lysine and incorporate it into their proteins. The other, unmodified cells in the culture cannot use the D-lysine and are thus not labeled. This allows for the precise, cell-of-origin identification of proteins in a mixed population using mass spectrometry. nih.govmdpi.com This approach has been successfully used to dissect signaling pathways between pancreatic tumor cells and stromal cells in a co-culture environment. mdpi.com

Another class of enzymes relevant to lysine metabolism is the lysyl oxidase (LOX) family. pnas.orgbiorxiv.org These enzymes catalyze the oxidation of lysine residues on collagen and elastin, initiating the cross-linking that is critical for the structure of the extracellular matrix. pnas.org While primarily an extracellular process, evidence suggests LOX may also have intracellular functions. pnas.org Although not yet a mainstream tool for proteomics in the same way as CTAP, the specificity of enzymes like LOX for lysine residues presents a potential avenue for future development of targeted protein labeling and modification strategies in complex biological models. nih.gov

Sophisticated Analytical Techniques for Dl Lysine:2hcl 1 ¹³c and Its Metabolic Derivatives

Mass Spectrometry-Based Analysis of DL-LYSINE:2HCL (1-¹³C) and ¹³C-Labeled Metabolites

Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and specificity. Various MS-based approaches are utilized to study the metabolic fate of DL-LYSINE:2HCL (1-¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for determining the mass isotopomer distribution (MID) of metabolites. nih.gov This analysis reveals the incorporation of ¹³C atoms from labeled lysine (B10760008) into various downstream compounds. To make amino acids and other metabolites volatile for GC analysis, a derivatization step is necessary. ucdavis.edumdpi.com

In a typical workflow, complex biological samples are first hydrolyzed to break down proteins into their constituent amino acids. ucdavis.edu These amino acids are then chemically modified to increase their volatility. The derivatized sample is injected into the GC, where individual compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).

By analyzing the resulting mass spectra, researchers can determine the distribution of ¹³C isotopes within a specific metabolite. springernature.com This information is critical for metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions within a cell. springernature.comrwth-aachen.de GC-MS-based MFA has been successfully applied to study the metabolism of various organisms by analyzing the labeling patterns of proteinogenic amino acids. rwth-aachen.denih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantitative Proteomics and Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both quantitative proteomics and metabolomics. In proteomics, a common strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either a "light" (unlabeled) or a "heavy" (isotope-labeled) form of an essential amino acid like lysine. researchgate.netthermofisher.com After experimental treatment, protein extracts from the "light" and "heavy" labeled cells are combined, digested into peptides, and analyzed by LC-MS/MS. researchgate.netthermofisher.com The mass spectrometer detects the mass difference between the light and heavy peptides, allowing for the relative quantification of protein abundance between the two samples. thermofisher.com

The general workflow for LC-MS-based proteomics involves the enzymatic digestion of proteins into peptides, which are then separated by liquid chromatography and introduced into the mass spectrometer. researchgate.netnih.gov The mass spectrometer first measures the m/z of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating a tandem mass spectrum (MS/MS scan) that provides sequence information. researchgate.net

In metabolomics, LC-MS/MS is used to identify and quantify a wide range of metabolites. nih.gov The technique offers high sensitivity and selectivity, enabling the detection of low-abundance metabolites in complex biological matrices. youtube.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification of metabolites in complex samples. nih.govnih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, significantly narrowing down the number of potential candidates. frontiersin.org

When combined with stable isotope labeling, HRMS can be used to trace the metabolic fate of ¹³C-labeled lysine with high confidence. nih.gov The high resolving power of the instrument allows for the separation of isotopic peaks, providing detailed information on the incorporation of ¹³C into various metabolites. mdpi.com This is particularly valuable in untargeted metabolomics studies, where the goal is to detect and identify as many metabolites as possible. nih.govmdpi.com

Non-Targeted Stable Isotope Analysis Approaches

Non-targeted stable isotope analysis aims to globally detect all metabolites that have incorporated the stable isotope label. nih.gov This approach is particularly useful for discovering novel metabolic pathways or unexpected metabolic alterations. nih.gov By comparing the mass spectra of samples from labeled and unlabeled experiments, researchers can identify all compounds that contain the ¹³C label. nih.govresearchgate.net

Software tools have been developed to automate the detection and quantification of isotopologues in an untargeted fashion from high-resolution LC-MS data. nih.gov This approach has been successfully used to investigate the degradation of L-lysine in bacteria, revealing parallel catabolic pathways. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and isotopic labeling of molecules.

¹³C-NMR for Positional Isotopic Enrichment and Structural Characterization

¹³C-NMR spectroscopy is particularly well-suited for determining the specific position of ¹³C labels within a molecule. chempep.comnih.gov This positional information is highly valuable for elucidating metabolic pathways. nih.gov The chemical shift of a ¹³C nucleus in an NMR spectrum is sensitive to its local chemical environment, allowing for the identification of which carbon atoms in a metabolite are labeled. nih.gov

For example, ¹³C-NMR has been used to study the biosynthesis of lysine, revealing the specific labeling patterns that result from different metabolic pathways. nih.gov In addition to positional enrichment, ¹³C-NMR can also provide information about the connectivity of labeled carbon atoms, which can be used to identify contiguous ¹³C-labeled fragments. nih.gov This information is complementary to the mass isotopomer distribution data obtained from mass spectrometry and can lead to a more precise determination of metabolic fluxes. nih.gov

Table 1: Summary of Analytical Techniques

Technique Abbreviation Key Application for ¹³C-Lysine Analysis Information Provided
Gas Chromatography-Mass Spectrometry GC-MS Mass Isotopomer Distribution (MID) Analysis Distribution of ¹³C isotopes in metabolites
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Quantitative Proteomics and Metabolomics Relative protein abundance, identification and quantification of metabolites
High-Resolution Mass Spectrometry HRMS Comprehensive Metabolite Profiling Accurate mass measurements for confident metabolite identification
Non-Targeted Stable Isotope Analysis Discovery of Novel Metabolic Pathways Global detection of all ¹³C-labeled metabolites
¹³C-Nuclear Magnetic Resonance Spectroscopy ¹³C-NMR Positional Isotopic Enrichment Specific location of ¹³C labels within a molecule

Multidimensional NMR Techniques for Protein Structural and Interaction Studies

Multidimensional NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structures of proteins and characterizing their interactions at an atomic level. nmims.edu The introduction of ¹³C-labeled lysine, including DL-LYSINE:2HCL (1-¹³C), significantly enhances the resolution and information content of NMR spectra, facilitating detailed structural and dynamic analyses.

One prominent application involves the use of ¹³C-methylation of lysine residues. nih.govosti.govresearchgate.net This post-modification strategy, which is applicable to most proteins, utilizes ¹³C-formaldehyde to specifically and rapidly methylate the amino group of the lysine side-chain under mild conditions. nih.govosti.govresearchgate.net The resulting ¹³C-methylated lysine serves as a sensitive probe for monitoring protein-protein interactions. nih.govosti.govresearchgate.net Chemical-shift perturbation experiments, observed through ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹³C-methylated-lysine methyl groups, can be used to successfully determine the affinity and map the intermolecular interaction sites of proteins. nih.govosti.govresearchgate.net This technique is particularly valuable for studying samples at low concentrations, even in the sub-micromolar range. nih.govosti.govresearchgate.net

Furthermore, direct-detect ¹³C NMR methods are highly effective for investigating interactions involving post-translationally modified lysine, such as acetylation. nih.gov By incorporating a ¹³C-enriched acetyl group onto lysine residues, researchers can directly observe and monitor the chemical environment of acetyllysine upon interaction with binding partners. nih.gov This approach provides an unambiguous signal corresponding to the acetylation event and allows for the characterization of the resulting system without the interference of exogenous tags that might alter local structure or chemical properties. nih.gov

The following table summarizes key multidimensional NMR techniques that can be applied to proteins containing ¹³C-labeled lysine:

TechniqueApplicationInformation Gained
¹H-¹³C HSQC Monitoring protein-protein interactions using ¹³C-methylated lysine. nih.govosti.govresearchgate.netIdentifies residues at the interaction interface through chemical shift perturbations; allows for the determination of binding affinity (Kd). nih.govosti.govresearchgate.net
3D NCACB Sequential assignment of protein backbone resonances. meihonglab.comProvides connectivity between the nitrogen (N), alpha-carbon (Cα), and beta-carbon (Cβ) of adjacent amino acid residues, aiding in the assignment of ¹³C resonances. meihonglab.com
3D HCCH-TOCSY Complete assignment of lysine side-chain ¹H and ¹³C resonances. copernicus.orgCorrelates all proton and carbon signals within a lysine side chain, providing a detailed picture of its conformation. copernicus.org
¹³C Direct-Detect NMR Studying interactions of acetylated lysine. nih.govDirectly observes the ¹³C-labeled acetyl group, providing a clear and specific probe for binding events and conformational changes upon interaction. nih.gov

Real-time NMR for Monitoring Dynamic Biochemical Processes

Real-time NMR spectroscopy offers a unique window into the dynamics of biochemical processes as they occur. The incorporation of a ¹³C label, as in DL-LYSINE:2HCL (1-¹³C), provides a distinct spectroscopic handle to monitor enzymatic reactions, protein folding, and other dynamic events in real time.

For instance, the enzymatic transfer of a ¹³C-labeled acetyl group to a lysine residue can be followed directly by NMR. nih.gov This allows for the real-time tracking of lysine acetyltransferase (KAT) activity and can also be used to monitor the reverse reaction catalyzed by histone deacetylases (HDACs). nih.gov The appearance and disappearance of specific signals in the NMR spectrum provide a direct measure of the reaction kinetics.

Moreover, NMR relaxation studies on ¹³C-labeled lysine can provide insights into the motional dynamics of the lysine side-chain on a picosecond to nanosecond timescale. nih.govnationalmaglab.org By analyzing parameters such as ¹³C spin-lattice (T1) and spin-spin (T2) relaxation times, as well as the heteronuclear Overhauser effect (NOE), researchers can determine the order parameters and correlation times for bond rotations and reorientations within the lysine side chain. nih.govnationalmaglab.org This information is crucial for understanding the flexibility and conformational entropy of proteins, which are often linked to their function.

The table below outlines dynamic processes that can be monitored using real-time NMR with ¹³C-labeled lysine:

Dynamic ProcessNMR ApproachKey Observables
Enzymatic Acetylation/Deacetylation Time-resolved ¹H-¹³C HSQC or ¹³C direct-detect NMR. nih.govAppearance/disappearance of signals corresponding to the ¹³C-acetylated lysine, allowing for the determination of reaction rates. nih.gov
Protein-Ligand Binding Real-time monitoring of chemical shift perturbations in ¹H-¹³C HSQC spectra upon ligand addition. nih.govosti.govresearchgate.netChanges in peak positions and intensities over time, providing kinetic information about the binding event (kon and koff rates). nih.govosti.govresearchgate.net
Side-Chain Dynamics ¹³C NMR relaxation experiments (T1, T2, NOE). nih.govnationalmaglab.orgMeasurement of relaxation rates to determine order parameters (S²) and correlation times, which describe the amplitude and timescale of internal motions. nih.govnationalmaglab.org

Chromatographic Separations for ¹³C-Labeled Species Prior to Detection

Chromatographic techniques are essential for the separation and purification of ¹³C-labeled compounds and their metabolic derivatives from complex biological matrices prior to detection, typically by mass spectrometry (MS). The choice of chromatographic method depends on the physicochemical properties of the analytes and the complexity of the sample.

For the analysis of ¹³C-labeled amino acids, including lysine, reversed-phase liquid chromatography (RPLC) and hydrophilic interaction chromatography (HILIC) are commonly employed. restek.comnih.gov RPLC separates molecules based on their hydrophobicity, while HILIC is effective for the retention and separation of polar compounds. restek.comnih.gov The development of novel stationary phases, such as those derived from L-lysine, can offer unique selectivities for the separation of amino acids and their derivatives. nih.gov

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the qualitative and quantitative analysis of ¹³C-labeled species. nih.govresearchgate.net Techniques such as parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) can be used to accurately identify and quantify various isotopologues and isotopomers of ¹³C-labeled amino acids. nih.gov This allows for detailed metabolic flux analysis and the tracing of metabolic pathways. nih.govresearchgate.net

The following table provides an overview of chromatographic techniques used for the analysis of ¹³C-labeled lysine and its derivatives:

Chromatographic TechniqueStationary Phase ExampleMobile Phase ExampleDetection MethodApplication
Reversed-Phase Liquid Chromatography (RPLC) C18 researchgate.netAcetonitrile/water gradient with an acid modifier (e.g., formic acid). restek.comMass Spectrometry (MS) restek.comSeparation of lysine and its less polar derivatives. researchgate.net
Hydrophilic Interaction Chromatography (HILIC) Amide, silica, or specialized polar phases. restek.comnih.govHigh organic content (e.g., acetonitrile) with a small percentage of aqueous buffer. restek.comMass Spectrometry (MS) restek.comSeparation of highly polar compounds like underivatized amino acids. restek.com
Mixed-Mode Chromatography BIST B+ sielc.comWater/Acetonitrile with a sulfuric acid buffer. sielc.comUV (205 nm) or Mass Spectrometry (MS). sielc.comSeparation of lysine and its oligomers (dilysine, trilysine). sielc.com
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC) L-lysine-derived stationary phase in both dimensions. nih.govOrthogonal mobile phases (e.g., RPLC in the first dimension, HILIC in the second). nih.govMass Spectrometry (MS) nih.govHigh-resolution separation of complex biological samples containing ¹³C-labeled species. nih.gov

Fundamental Principles of ¹³C-MFA Utilizing Isotopic Tracers

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic pathways. creative-proteomics.commdpi.com The fundamental principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C), such as DL-Lysine:2HCl (1-¹³C), into a biological system. creative-proteomics.comnih.gov As the organism metabolizes this labeled substrate, the ¹³C atom is incorporated into various downstream metabolites.

The process of ¹³C-MFA can be broken down into several key steps:

Experimental Design : This crucial first step involves selecting the optimal ¹³C-labeled substrate (tracer) and the specific labeling measurements needed to accurately determine the fluxes for a particular organism and set of conditions. researchgate.net

Tracer Experiment : The organism or cell culture is grown on a medium containing the ¹³C-labeled substrate until it reaches a metabolic and isotopic steady state. researchgate.net

Isotopic Labeling Measurement : After the experiment, metabolites are extracted. The distribution of the ¹³C label within these molecules, particularly in protein-derived amino acids and other key intermediates, is precisely measured using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

Flux Estimation : The measured labeling patterns are then used in computational models of the organism's metabolic network. By comparing the experimental data to the labeling patterns predicted by the model, researchers can estimate the in vivo rates of metabolic reactions. creative-proteomics.commdpi.com

Statistical Analysis : A thorough statistical analysis is performed to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes. creative-proteomics.com

The power of ¹³C-MFA lies in its ability to provide a detailed and quantitative map of cellular metabolism. creative-proteomics.com The specific pattern of ¹³C distribution is highly sensitive to the relative activity of different pathways. creative-proteomics.com For example, a different flux distribution will result in a distinct labeling pattern in the end-product metabolites. This allows researchers to resolve complex, interconnected pathway networks, including parallel pathways and metabolic cycles, which would be impossible to quantify using extracellular measurements alone. vanderbilt.edu

Elucidation of Lysine Biosynthesis Pathways via Carbon-13 Tracing

Lysine is an essential amino acid that is synthesized through two distinct pathways in nature. The use of carbon-13 tracers is instrumental in studying the activity and regulation of these biosynthetic routes.

The diaminopimelate (DAP) pathway is the primary route for lysine synthesis in bacteria and plants. creative-proteomics.com This pathway begins with aspartate and involves a series of enzymatic reactions to produce lysine. By supplying ¹³C-labeled precursors, researchers can trace the incorporation of carbon atoms into the intermediates of the DAP pathway and ultimately into lysine itself.

¹³C-MFA studies in organisms like Corynebacterium glutamicum, a bacterium used for the industrial production of lysine, have provided detailed quantitative insights into the pathway's operation. nih.gov These analyses can reveal the relative fluxes through different branches of central carbon metabolism that supply the precursors for lysine synthesis. For instance, tracing experiments can quantify the flux from the pentose (B10789219) phosphate (B84403) pathway versus glycolysis, providing a comprehensive understanding of how carbon is channeled towards lysine production. researchgate.net This knowledge is critical for metabolic engineering efforts aimed at improving lysine yields. researchgate.net

Table 1: Key Enzymes and Intermediates in the Diaminopimelate (DAP) Pathway.
StepPrecursor(s)Key EnzymeIntermediate/Product
1AspartateAspartate kinase (AK)β-aspartyl phosphate
2Aspartate semialdehydeAspartate semialdehyde dehydrogenase (ASD)Aspartate semialdehyde
3Aspartate semialdehyde, PyruvateDihydropicolinate synthase (DHDPS)Dihydropicolinate (DHP)
4Dihydropicolinate (DHP)Multiple stepsDiaminopimelate (DAP)
5Diaminopimelate (DAP)Diaminopimelate decarboxylase (DapDC)L-Lysine

In contrast to the DAP pathway, fungi and euglenids synthesize lysine via the α-aminoadipate (AAA) pathway. wikipedia.org This pathway starts from α-ketoglutarate, an intermediate of the Krebs cycle. Isotopic tracing using ¹³C-labeled substrates allows for the detailed investigation of this biosynthetic route.

Studies in yeasts such as Saccharomyces cerevisiae have utilized ¹³C-labeled precursors to confirm the roles of key intermediates like α-aminoadipate and saccharopine in lysine biosynthesis. researchgate.net By analyzing the labeling patterns of these intermediates and the final lysine product, researchers can delineate the sequence of reactions and identify the enzymes involved. These investigations are crucial for understanding the fundamental metabolism of these organisms and for potential applications in biotechnology.

Dissection of Lysine Catabolic Pathways Using ¹³C-Labeling

The breakdown, or catabolism, of lysine is as important as its synthesis. Using ¹³C-labeled lysine, such as DL-Lysine:2HCl (1-¹³C), allows for the precise tracking of its degradation through various pathways.

In mammals and higher plants, the primary route for lysine degradation is the saccharopine pathway, which occurs mainly in the mitochondria of the liver. mdpi.comnih.govnih.gov This pathway converts lysine into acetyl-CoA, which can then enter the Krebs cycle for energy production. nih.gov

The process begins with the condensation of lysine and α-ketoglutarate to form saccharopine. wikipedia.orgnih.gov Saccharopine is then converted to α-aminoadipate semialdehyde and finally to α-aminoadipate. nih.gov By using ¹³C-labeled lysine, researchers can follow the labeled carbon atom as it moves through these intermediates. Multi-tracer stable isotope studies in humans have used L-[1-¹³C]lysine to quantify the rates of lysine oxidation, incorporation into protein, and release from protein breakdown, providing a dynamic picture of whole-body lysine metabolism. nih.gov These studies are vital for understanding metabolic diseases associated with defects in lysine degradation. nih.gov

Table 2: Key Steps in the Saccharopine Pathway of Lysine Catabolism.
Starting CompoundKey Enzyme(s)Intermediate(s)Final Product of this Stage
L-Lysine + α-KetoglutarateLysine-ketoglutarate reductase (LKR)-Saccharopine
SaccharopineSaccharopine dehydrogenase (SDH)-α-Aminoadipate semialdehyde + Glutamate
α-Aminoadipate semialdehydeα-Aminoadipate semialdehyde dehydrogenase (AASADH)-α-Aminoadipate
α-AminoadipateMultiple enzymatic stepsGlutaryl-CoAAcetyl-CoA

Besides the saccharopine pathway, alternative routes for lysine catabolism exist, such as the pipecolic acid pathway, which is active in the mammalian brain. mdpi.com ¹³C-labeling studies are essential for identifying and quantifying the flux through these less-characterized pathways. For example, in some bacteria like Pseudomonas putida, multiple pathways for lysine degradation operate simultaneously. researchgate.net Isotopic tracing experiments can help to determine the relative contribution of each pathway under different growth conditions. By providing a specific ¹³C-labeled lysine isomer and analyzing the labeling patterns in downstream products, researchers can distinguish between parallel routes and understand the intricate network of lysine metabolism. researchgate.net These investigations provide a more complete picture of cellular metabolism and can reveal metabolic flexibility that is not apparent from genomic data alone.

Applications of Dl Lysine:2hcl 1 13c in Metabolic Research

The stable isotope-labeled amino acid, DL-Lysine:2HCl (1-¹³C), serves as a powerful tracer in metabolic research. Its application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the detailed investigation of cellular metabolism, providing quantitative insights into the rates of metabolic pathways.

Applications in Quantitative Proteomics and Protein Dynamics Research

Quantification of Protein Abundance and Differential Expression with SILAC Using DL-LYSINE:2HCL (1-¹³C)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. chempep.comnih.gov The technique is based on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. thermofisher.com DL-LYSINE:2HCL (1-¹³C), along with labeled arginine, is one of the most common amino acids used in SILAC experiments. chempep.comnih.gov

The fundamental principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid. thermofisher.com One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C-Lysine), while the other is grown in a "heavy" medium containing the stable isotope-labeled version, such as ¹³C-labeled Lysine (B10760008). chempep.comthermofisher.com The cells take up the provided amino acid and, over several cell divisions, incorporate it into all newly synthesized proteins. chempep.comnih.gov For complete incorporation, cells are typically cultured for at least five to six doublings. chempep.comnih.gov

Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). chempep.com The populations are then combined, often in a 1:1 ratio, at the earliest possible stage of the experimental workflow, usually right after cell lysis. chempep.comnih.gov This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variations and quantitative errors that can arise from parallel sample processing. nih.govyale.edu

Following protein extraction and digestion (commonly with trypsin, which cleaves after lysine and arginine residues), the resulting peptide mixture is analyzed by mass spectrometry (MS). chempep.com Because the light and heavy amino acids are chemically identical, their corresponding peptides co-elute during chromatographic separation. yale.edu However, they are distinguishable in the mass spectrometer due to the mass difference imparted by the ¹³C isotope. yale.edu Every lysine-containing peptide from the "heavy" cell population will be heavier by a specific mass increment compared to its "light" counterpart. The relative abundance of the two protein populations is then determined by comparing the signal intensities of the isotopic peptide pairs in the mass spectrum. yale.edu This allows for highly accurate quantification of changes in protein expression levels between different cellular states. chempep.com

StepDescriptionRationale
1. Cell Culture & Labeling Two cell populations are grown in specialized media: one with "light" (natural) lysine and the other with "heavy" ¹³C-labeled lysine.To metabolically incorporate the isotopic label into the entire proteome of one cell population. Complete incorporation is crucial for accuracy. chempep.comnih.gov
2. Experimental Treatment The two cell populations are subjected to different conditions (e.g., control vs. drug treatment).To induce differential protein expression or other proteomic changes that are the subject of the investigation. chempep.com
3. Sample Mixing Equal amounts of protein or cells from the "light" and "heavy" populations are combined.To ensure that both samples are processed identically, minimizing technical variability and improving quantitative accuracy. nih.govyale.edu
4. Protein Digestion The combined protein mixture is digested into smaller peptides, typically using the enzyme trypsin.Trypsin cleaves after lysine and arginine, ensuring that most resulting peptides will contain the isotopic label. chempep.com
5. Mass Spectrometry (MS) The peptide mixture is analyzed by LC-MS/MS.The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.
6. Data Analysis The relative signal intensities of the "light" and "heavy" peptide pairs are compared.The ratio of intensities directly reflects the relative abundance of the protein in the two original cell populations. yale.edu

Measurement of Protein Synthesis Rates and Turnover Dynamics

Understanding protein dynamics, including the rates of synthesis and degradation (turnover), is essential for comprehending cellular homeostasis. Stable isotope-labeled amino acids like ¹³C-lysine are instrumental in these studies, acting as tracers to monitor the lifecycle of proteins. nih.gov These experiments often follow a "pulse" or "pulse-chase" design. nih.gov

In a "pulse" experiment, cells or organisms are exposed to a medium containing a ¹³C-labeled amino acid for a specific period. nih.gov During this "pulse," the heavy isotope is incorporated into newly synthesized proteins. By measuring the ratio of heavy to light peptides at different time points, researchers can calculate the rate of protein synthesis. nih.govbiorxiv.org

A "pulse-chase" experiment provides more comprehensive data on both synthesis and degradation. nih.gov After the initial pulse with the heavy amino acid, the labeling medium is replaced with a "chase" medium containing an excess of the unlabeled, light amino acid. nih.gov This effectively stops the incorporation of the heavy label into new proteins. By tracking the decrease in the abundance of heavy-labeled proteins over time, researchers can determine their degradation rate. nih.gov The combination of these measurements allows for the calculation of protein half-lives, providing a dynamic view of the proteome that is unattainable through static abundance measurements alone. nih.gov

Time PointExperimental PhaseDescriptionMeasurement
T = 0 Start of Pulse Cells are switched to a medium containing ¹³C-lysine.Ratio of Heavy/Light Protein = 0
T = 0 to T = x Pulse Cells actively incorporate ¹³C-lysine into newly synthesized proteins.The ratio of Heavy/Light Protein increases over time, indicating the rate of synthesis.
T = x Start of Chase The ¹³C-lysine medium is replaced with a medium containing an excess of normal (¹²C) lysine.The ratio of Heavy/Light Protein is at its maximum.
T > x Chase Incorporation of ¹³C-lysine ceases. The amount of heavy-labeled protein decreases as it is degraded.The decay in the Heavy/Light Protein ratio over time indicates the rate of degradation.

Investigation of Post-Translational Modifications of Lysine

Lysine is one of the most frequently post-translationally modified amino acid residues, undergoing modifications such as acetylation, methylation, ubiquitylation, and sumoylation. nih.govnih.gov These modifications are critical for regulating protein function, localization, and stability. nih.govspringernature.com Stable isotope labeling with ¹³C-lysine provides a powerful quantitative framework for studying the dynamics of these modifications. nih.gov

Lysine Acetylation Profiling

Lysine acetylation is a key post-translational modification (PTM) that regulates a vast array of cellular processes, from gene expression to metabolic pathways. springernature.comresearchgate.net Quantitative analysis using stable isotopes can reveal dynamic changes in acetylation patterns. In this approach, cells are metabolically labeled with a heavy isotope, such as through the use of ¹³C-glucose, which is converted into ¹³C-labeled acetyl-CoA. acs.orgchemrxiv.org This allows for the discrimination between pre-existing (¹²C) and newly synthesized (¹³C) acetyl groups, enabling the determination of acetylation turnover rates. acs.orgchemrxiv.org

Following protein extraction and digestion, peptides bearing acetylated lysine are typically enriched using specific antibodies before being analyzed by mass spectrometry. researchgate.net By comparing the isotopic ratios, researchers can quantify how different stimuli or conditions affect the acetylation state of thousands of sites across the proteome. researchgate.netnih.gov This method provides a dynamic snapshot of the "acetylome," offering insights into the regulatory networks controlled by lysine acetyltransferases and deacetylases. researchgate.net

Lysine Methylation Studies

Lysine methylation, another crucial PTM, plays a significant role in various cellular functions, particularly in the context of histone proteins and transcriptional regulation. nih.gov Global proteomic analysis of lysine methylation can be performed using a workflow that involves immunoaffinity enrichment of methylated peptides from digested cell lysates. nih.gov While metabolic labeling with heavy lysine can be used, another approach involves chemical labeling. For instance, reductive ¹³C-methylation using ¹³C-formaldehyde can introduce a stable isotope tag at lysine residues, which can then be used for quantification or structural studies. nih.gov This proteomic approach allows for the identification of thousands of methylation sites in a single experiment and can be used to uncover novel substrates of the enzymes that add or remove these methyl marks. nih.gov

Elucidation of Protein-Protein Interactions Utilizing ¹³C-Lysine Methylation NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. The chemical modification of lysine residues by reductive ¹³C-methylation introduces a sensitive NMR probe into a protein. nih.gov This post-modification is applicable to most proteins and proceeds quickly under mild conditions. researchgate.netosti.gov The ¹³C-methyl groups on lysine side chains have favorable relaxation properties, which allows for sensitive signal detection even in large proteins. nih.gov

This technique is particularly valuable for studying protein-protein interactions. nih.govresearchgate.net In a typical experiment, a ¹³C-methylated protein is titrated with an unlabeled binding partner. The interaction is monitored by recording ¹H-¹³C HSQC spectra, which show a signal for each ¹³C-methylated lysine. nih.govosti.gov Upon binding, lysine residues at the interaction interface or those undergoing conformational changes will experience a change in their chemical environment, leading to shifts in their corresponding NMR signals (a phenomenon known as chemical shift perturbation). nih.gov By tracking these shifts, researchers can map the binding site on the protein surface and determine the affinity of the interaction. nih.govresearchgate.netosti.gov

StepDescriptionOutcome
1. Protein Preparation The protein of interest is expressed and purified without isotopic labeling.A pure, unlabeled protein sample.
2. ¹³C-Methylation The protein is chemically modified by reductive methylation using ¹³C-formaldehyde, which specifically labels the amino group of lysine side chains. nih.govThe protein now contains ¹³C-methyl groups on its lysine residues, serving as NMR-active probes. nih.gov
3. NMR Spectroscopy A baseline ¹H-¹³C HSQC spectrum of the ¹³C-methylated protein is recorded.A spectrum showing one peak for each labeled lysine methyl group. nih.gov
4. Titration The unlabeled interaction partner is gradually added to the NMR sample.A protein-protein complex is formed.
5. Spectral Analysis ¹H-¹³C HSQC spectra are recorded at each step of the titration.Signals for lysine residues involved in the interaction or allosterically affected by binding will shift their position or change in intensity. nih.govosti.gov
6. Interaction Mapping The perturbed signals are mapped onto the protein's structure.The specific lysine residues at the binding interface are identified, revealing the site of interaction. nih.gov

Application in Global Proteome Standards Development

Accurate and reproducible quantification across many samples is a major challenge in proteomics, particularly for clinical or large-scale studies. The principles of SILAC have been extended to create universal quantitative standards. In an approach sometimes referred to as "super-SILAC," a mixture of several cell lines fully labeled with heavy lysine and arginine is created. nih.gov This labeled proteome mixture serves as a comprehensive internal standard that can be spiked into any unlabeled sample, such as patient tissue lysates, for which metabolic labeling is not feasible. nih.gov

By adding a fixed amount of the super-SILAC standard to each experimental sample, every peptide from the unlabeled sample has a corresponding heavy-labeled counterpart from the standard. The ratio of the light (sample) to heavy (standard) peptide signals allows for accurate relative quantification of that protein across different samples and experiments. nih.gov This strategy effectively normalizes for variations in sample processing and instrument performance, improving the accuracy and comparability of quantitative data in large-scale proteomic investigations. nih.gov

Computational and Theoretical Frameworks for ¹³c Lysine Tracing Data Analysis

Mathematical Models for Isotopic Labeling and Propagation

Mathematical models are the cornerstone of ¹³C-MFA, providing a structured representation of cellular metabolism and the distribution of isotopic labels. nih.gov These models are built upon a series of algebraic equations that describe the relationships between metabolic fluxes and the labeling patterns of metabolites. nih.gov The core idea is to simulate the propagation of the ¹³C label from a tracer, such as [1-¹³C]Lysine, through the network of biochemical reactions. By comparing the simulated labeling patterns with experimentally measured data, it is possible to estimate the in vivo metabolic fluxes. nih.gov

The development of these models requires a detailed knowledge of the metabolic network, including the stoichiometry of all relevant reactions and the carbon atom transitions that occur in each enzymatic step. For lysine (B10760008) metabolism, this includes its catabolic pathways and its incorporation into proteins. The catabolism of lysine in many organisms proceeds via the saccharopine pathway, leading to intermediates such as α-aminoadipate and α-ketoadipate, which eventually feed into the Tricarboxylic Acid (TCA) cycle. The ¹³C label from the first carbon of lysine ([1-¹³C]Lysine) is lost as CO₂ during the conversion of α-ketoadipate to glutaryl-CoA. However, the remaining carbon backbone can enter central carbon metabolism, and its labeling pattern provides valuable information about downstream metabolic activities.

Isotopomer models are a detailed form of mathematical modeling that considers the positional distribution of isotopes within a molecule. youtube.com An isotopomer is a molecule with a specific number of isotopic labels at defined positions. For example, in a study using [1-¹³C]glucose, the resulting lysine molecules can have the ¹³C label incorporated at specific positions, creating distinct isotopomers. nih.gov These models use a set of balance equations for each isotopomer of a given metabolite, accounting for its formation and consumption by all relevant reactions in the metabolic network.

Simulations based on these models can predict the mass isotopomer distribution (MID) of metabolites for a given set of metabolic fluxes. The MID represents the fractional abundance of molecules with a specific number of heavy isotopes (e.g., M+1, M+2, etc., where M is the mass of the unlabeled molecule). In the context of [1-¹³C]Lysine tracing, these simulations would predict the MIDs of downstream metabolites like those in the TCA cycle or other amino acids. nih.gov The comparison between the simulated and experimentally measured MIDs is then used to estimate the metabolic fluxes.

Illustrative Example of Isotopomer Propagation from [1-¹³C]Lysine
MetaboliteCarbon PositionExpected Labeling from [1-¹³C]LysineNotes
α-KetoadipateC1LabeledThe C1 carboxyl group of lysine becomes the C1 carboxyl group of α-ketoadipate.
Glutaryl-CoA-UnlabeledThe labeled C1 of α-ketoadipate is lost as CO₂ during oxidative decarboxylation.
Acetyl-CoA-UnlabeledDerived from the subsequent breakdown of the remaining carbon skeleton of lysine.

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the isotopic enrichment of a biosynthetic precursor pool from the mass isotopomer pattern of a product molecule. nih.govnih.gov MIDA is based on the principle that if a polymer is synthesized from a precursor pool with a certain fraction of labeled monomers, the resulting mass isotopomer distribution of the polymer will follow a predictable pattern based on combinatorial probabilities. nih.gov

MIDA algorithms compare the experimentally measured MID of a product to theoretical distributions calculated from the binomial or multinomial expansion. nih.gov This comparison allows for the calculation of the precursor pool enrichment, which is a critical parameter for determining biosynthetic rates. For instance, if ¹³C-lysine is used to study protein synthesis, MIDA can be applied to peptides containing multiple lysine residues to determine the fractional synthesis rate of the protein. nih.gov This is achieved by measuring the MIDs of these peptides and using MIDA to calculate the enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA pool.

Computational Algorithms for Metabolic Flux Calculation and Parameter Estimation

The estimation of metabolic fluxes from ¹³C-labeling data is a computationally intensive task that requires specialized algorithms. nih.gov These algorithms aim to find the set of flux values that minimizes the difference between the experimentally measured labeling patterns and the patterns predicted by the isotopomer model. This is typically formulated as a non-linear optimization problem. nih.gov

Iterative algorithms are commonly used to solve this optimization problem. An initial guess for the flux distribution is made, and the corresponding labeling pattern is simulated. The difference between the simulated and measured data is then calculated, and the flux values are adjusted to reduce this difference. This process is repeated until a best fit is achieved. Various software packages, such as Metran, OpenFlux, and 13CFLUX, have been developed to facilitate these calculations. nih.gov These tools often incorporate advanced numerical methods to handle the complexity and non-linearity of the underlying models. Recently, machine learning-based frameworks have also been developed to accelerate computation time and improve the stability of solutions. nih.govresearchgate.net

Selected Computational Tools for ¹³C-Metabolic Flux Analysis
SoftwareKey FeaturesModeling Approach
INCA (Isotopomer Network Compartmental Analysis)Comprehensive tool for isotopic tracer analysis, including flux estimation, experimental design, and statistical analysis.Supports both steady-state and non-stationary MFA.
OpenFLUXOpen-source software with a graphical user interface for flux estimation and analysis.Based on the Elementary Metabolite Unit (EMU) framework.
13CFLUX2A powerful software suite for flux analysis in complex metabolic networks.Supports various modeling formalisms and high-performance computing.
MetranA legacy software that was one of the first widely used tools for ¹³C-MFA.Based on isotopomer balancing equations.

Statistical Methods for Data Interpretation and Validation in ¹³C-MFA

The interpretation and validation of ¹³C-MFA results rely on robust statistical methods to assess the quality of the flux estimates and the agreement between the model and the data. springernature.com A key aspect of this is the goodness-of-fit test, which determines whether the model provides a statistically acceptable description of the experimental data. The chi-squared (χ²) test is commonly used for this purpose, where the sum of squared residuals between the measured and simulated labeling data is compared to a χ² distribution.

Once a good fit is obtained, it is crucial to determine the precision of the estimated fluxes. This is done by calculating confidence intervals for each flux value. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence. Accurate confidence intervals are essential for determining whether observed differences in fluxes between different conditions are statistically significant. Methods for calculating these intervals include linearization, which is computationally efficient but can be inaccurate for highly non-linear models, and more rigorous but computationally demanding approaches like likelihood profiling. nih.gov Validation-based model selection, using independent datasets, is also a powerful approach to avoid overfitting and improve the reliability of the model. plos.org

Optimization of Experimental Design for Maximizing Information Content in ¹³C-Tracer Studies

The quality of the information obtained from a ¹³C-tracer study is highly dependent on the experimental design. springernature.com This includes the choice of the isotopic tracer, the positions of the labels, and the set of metabolites whose labeling patterns are measured. nih.gov The goal of experimental design optimization is to select the experimental conditions that will provide the most precise and accurate flux estimates.

Computational methods have been developed to aid in the design of optimal tracer experiments. rsc.org These methods use mathematical models to simulate the outcomes of different experimental designs and identify the one that maximizes the sensitivity of the labeling data to the fluxes of interest. For example, when studying lysine metabolism, these tools can help determine whether [1-¹³C]Lysine, [6-¹³C]Lysine, or a uniformly labeled lysine tracer would be most informative for a particular metabolic question. The use of multiple parallel tracers can also significantly improve the resolution of flux estimates. springernature.com By carefully designing the experiment, it is possible to minimize the uncertainty in the resulting flux map and gain a more detailed understanding of the metabolic system.

Future Directions and Emerging Research Avenues with Dl Lysine:2hcl 1 ¹³c

Integration of ¹³C-Tracing Data with Multi-Omics Approaches

The integration of data from ¹³C-tracing experiments with other "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a more holistic view of cellular physiology and metabolic regulation. This systems-level approach allows researchers to connect metabolic fluxes with gene expression, protein abundance, and metabolite concentrations, providing a comprehensive understanding of metabolic phenotypes. hilarispublisher.commdpi.com

A notable example of this integrated approach is the in-depth analysis of the lysine-producing bacterium Corynebacterium glutamicum. nih.gov In this research, ¹³C flux analysis, using labeled glucose, was combined with DNA microarrays for transcriptome profiling and quantification of intracellular metabolites. This multi-faceted strategy revealed distinct metabolic phases during batch cultivation, characterized by significant shifts in metabolic fluxes, gene expression, and metabolite pools.

The study demonstrated a clear correlation between the glucose uptake flux and the expression levels of genes encoding for the glucose phosphotransferase system. Similarly, the fluxes through the pentose (B10789219) phosphate (B84403) pathway and most of the tricarboxylic acid (TCA) cycle genes showed a strong correlation with their corresponding transcript levels. nih.gov However, the expression of genes involved in lysine (B10760008) biosynthesis remained relatively constant despite substantial changes in the metabolic flux towards lysine production, indicating a strong regulation at the metabolic level. nih.gov

This integrated analysis provides a powerful framework for identifying regulatory bottlenecks in metabolic pathways and for guiding metabolic engineering strategies. The correlations and discrepancies observed between the different omics layers offer valuable insights into the complex regulatory networks that govern cellular metabolism.

Table 1: Correlation between Gene Expression and Metabolic Flux in Corynebacterium glutamicum

Metabolic Pathway/Enzyme Correlation between Transcript Level and Flux Key Finding
Glucose Uptake (PTS) High Glucose uptake rate is tightly regulated at the transcriptional level.
Pentose Phosphate Pathway High Flux through the PPP is closely linked to the expression of its key enzymes.
TCA Cycle High for most genes Central energy metabolism is largely controlled at the level of gene expression.

This table is generated based on the findings reported in the study on Corynebacterium glutamicum. nih.gov

Development of High-Throughput Isotopic Tracing Platforms

The increasing demand for rapid and efficient metabolic analysis in fields like synthetic biology and metabolic engineering has spurred the development of high-throughput (HT) ¹³C-fluxomics platforms. nih.gov A significant bottleneck in traditional metabolic flux analysis is the time-consuming nature of the experimental and analytical procedures. HT platforms aim to address this by miniaturizing cultivation, automating sampling, and streamlining analytical workflows. nih.govnih.gov

Recent advancements have focused on the use of microtiter plates for cultivation and robotic systems for automated sample processing. nih.gov Coupled with rapid analytical techniques like gas chromatography-mass spectrometry (GC-MS), these platforms can significantly increase the number of strains or conditions that can be analyzed in parallel. nih.gov

A key challenge in HT ¹³C-fluxomics is the development of robust and simplified methods for data analysis that can handle large datasets. One promising approach is ¹³C-constrained metabolic flux balancing, which combines stoichiometric modeling with experimental data from ¹³C labeling to estimate intracellular fluxes. This method has been shown to provide accurate flux estimations in Escherichia coli using data from experiments with [U-¹³C]glucose and [1-¹³C]glucose. nih.gov The simplicity and speed of this approach make it well-suited for high-throughput applications.

The continued development of these platforms will be crucial for accelerating the design-build-test-learn cycle in metabolic engineering and for enabling large-scale metabolic phenotyping studies.

Application of DL-LYSINE:2HCL (1-¹³C) in Unraveling Metabolism in Novel or Challenging Biological Systems

The application of stable isotope tracing with compounds like DL-LYSINE:2HCL (1-¹³C) is expanding to more complex and previously intractable biological systems, providing unprecedented insights into their metabolic networks.

One such challenging system is the mammalian brain. Lysine catabolism in the brain follows a different pathway (the pipecolate pathway) compared to other tissues in the body. nih.gov Isotope tracing studies using labeled lysine have been instrumental in elucidating the steps of this unique metabolic route. nih.gov These studies are critical for understanding the role of lysine metabolism in brain development and neurological disorders.

Another exciting frontier is the study of the gut microbiome and its interaction with the host. Stable isotope tracing is being used to track the flow of carbon from dietary components, through microbial metabolism, and into host tissues. biorxiv.org For instance, ¹³C-labeled dietary fibers can be traced to short-chain fatty acids produced by the gut microbiota, and subsequently into host metabolites and even histone modifications, demonstrating a direct metabolic link between the microbiota and host epigenetics. biorxiv.org While these studies have primarily used labeled carbohydrates, the use of labeled amino acids like lysine will be crucial for understanding the role of protein fermentation by the gut microbiota and its impact on host health.

The application of ¹³C-lysine tracing in these complex systems will undoubtedly reveal novel metabolic interactions and provide new targets for therapeutic interventions in a variety of diseases.

Design and Synthesis of Advanced ¹³C-Labeled Lysine Derivatives for Specialized Research Applications

Beyond its role as a metabolic tracer, ¹³C-labeled lysine can be chemically modified to create advanced molecular probes for specialized research applications. The ε-amino group of lysine provides a reactive handle for the attachment of various functional groups.

One area of active development is the synthesis of photo-crosslinkable lysine derivatives . nih.gov These probes can be incorporated into proteins and, upon activation with UV light, form covalent bonds with interacting molecules. nih.gov This technique allows for the capture of transient or weak protein-protein interactions in situ. The inclusion of a ¹³C label in these probes facilitates their detection and quantification by mass spectrometry. Diazirine-based photo-crosslinkers are particularly useful due to their small size and high reactivity upon photoactivation. iris-biotech.de

Another innovative application is the creation of bio-orthogonally labeled lysine analogs . nih.gov These are lysine molecules that have been modified with a chemical group that is inert within a biological system but can be specifically reacted with an external probe. This allows for the selective labeling and visualization of proteins containing the modified lysine. For example, an isonitrile-functionalized lysine has been genetically encoded into proteins and subsequently labeled using a bio-orthogonal click reaction. nih.gov Incorporating a ¹³C label into such derivatives would provide an additional layer of information for quantitative studies.

The synthesis of these advanced ¹³C-labeled lysine derivatives is pushing the boundaries of chemical biology, enabling researchers to probe biological processes with increasing precision and specificity.

Table 2: Advanced ¹³C-Labeled Lysine Derivatives and Their Applications

Derivative Type Functional Group Research Application
Photo-crosslinkable Probe Diazirine Capturing transient protein-protein interactions.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic incorporation and purity of DL-Lysine:2HCl (1-13C) in synthesized batches?

  • Methodology : Isotopic incorporation is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, compare the mass-to-charge (m/z) ratio of the labeled compound to unlabeled lysine to confirm the presence of ¹³C at position 1. NMR can resolve isotopic shifts in carbon spectra, particularly at the C1 position. Purity (>98%) is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Always cross-reference with the supplier’s Certificate of Analysis (CoA) for isotopic enrichment (e.g., 99% atom ¹³C) .

Q. What are the optimal storage conditions to maintain DL-Lysine:2HCl (1-13C) stability in long-term studies?

  • Methodology : Store the compound in airtight, light-resistant containers under vacuum or inert gas (e.g., argon) to prevent hygroscopic degradation. While some sources recommend room temperature storage, others suggest -20°C for extended stability. Pre-weigh aliquots to minimize freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect decomposition products like free lysine or oxidized derivatives .

Q. How should DL-Lysine:2HCl (1-13C) be incorporated into cell culture media for metabolic flux analysis?

  • Methodology : Prepare a stable isotope-labeled medium by dissolving the compound in PBS (pH 7.4) and filter-sterilizing (0.22 µm). Use concentrations equivalent to standard lysine levels (e.g., 0.1–0.4 mM for mammalian cells). Validate uptake via LC-MS/MS analysis of intracellular metabolites. Include a negative control (unlabeled lysine) to distinguish background signals .

Advanced Research Questions

Q. What experimental design considerations are critical for integrating DL-Lysine:2HCl (1-13C) into SILAC workflows for protein turnover studies?

  • Methodology :

Cell Adaptation : Culture cells in media containing DL-Lysine:2HCl (1-13C) for ≥5 doublings to ensure full isotopic incorporation into proteins.

Pulse-Chase Design : Combine with ¹⁵N-labeled arginine to track de novo protein synthesis and degradation simultaneously.

Mass Spectrometry Parameters : Use high-resolution MS (e.g., Orbitrap) with a isolation window ≥2 m/z to avoid overlap with natural abundance isotopes. Data analysis tools like MaxQuant can quantify label incorporation and correct for isotopic interference .

Q. How can discrepancies in isotopic enrichment measurements between NMR and MS be resolved?

  • Methodology :

  • NMR Limitations : Sensitivity to low-abundance isotopes and solvent interference (e.g., D₂O protons) may skew results. Use ¹³C-edited HSQC experiments to enhance specificity for C1.
  • MS Calibration : Normalize MS data using internal standards (e.g., ¹³C₆-lysine) and validate with spike-in recovery experiments.
  • Cross-Validation : Compare results with elemental analysis or isotope ratio mass spectrometry (IRMS) for absolute quantification .

Q. What strategies prevent isotopic dilution during scaled-up synthesis of DL-Lysine:2HCl (1-13C)?

  • Methodology :

Precursor Control : Use ¹³C-enriched glucose or acetate as carbon sources in microbial fermentation to ensure uniform labeling.

Reaction Monitoring : Employ real-time IR spectroscopy to track intermediate steps (e.g., Schiff base formation during racemization).

Purification : Use ion-exchange chromatography to separate labeled lysine from unlabeled byproducts. Validate yield and purity at each step via HPLC and MS .

Data Analysis and Contradiction Management

Q. How should researchers address variability in metabolic flux data derived from DL-Lysine:2HCl (1-13C) tracing?

  • Methodology :

  • Statistical Modeling : Apply kinetic flux profiling (KFP) to account for intracellular pool dynamics. Tools like INCA (Isotopomer Network Compartmental Analysis) model ¹³C-label distribution in TCA cycle intermediates.
  • Controlled Replicates : Perform triplicate experiments with synchronized cell cycles to minimize biological noise.
  • Artifact Detection : Use GC-MS to identify and exclude contaminated samples (e.g., microbial degradation) .

Q. What protocols validate the reproducibility of DL-Lysine:2HCl (1-13C) synthesis methods across laboratories?

  • Methodology :

Inter-Lab Comparisons : Share standardized protocols (e.g., reaction temperature, pH) and reference materials (e.g., ¹³C-glucose) with collaborating labs.

Blinded Analysis : Send aliquots to third-party labs for independent MS/NMR validation.

Literature Benchmarking : Compare yields and purity metrics against published data (e.g., >95% yield in peer-reviewed syntheses) .

Tables

Application Key Methodology Analytical Tool Reference
Metabolic Flux Analysis¹³C tracing in TCA cycle intermediatesGC-MS, LC-MS/MS
Protein Turnover (SILAC)Pulse-chase with ¹³C lysine + ¹⁵N arginineHigh-resolution MS
Isotopic Purity Validation¹³C NMR shifts at C1 position500 MHz NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.